6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile
Description
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 4-methoxyphenyl group at position 6, a phenyl group at position 4, and a 2-(piperidin-1-yl)ethylthio moiety at position 2. Notably, it is listed in specialized chemical catalogs (e.g., CymitQuimica) but is currently discontinued, highlighting its niche research significance .
Properties
Molecular Formula |
C26H27N3OS |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H27N3OS/c1-30-22-12-10-21(11-13-22)25-18-23(20-8-4-2-5-9-20)24(19-27)26(28-25)31-17-16-29-14-6-3-7-15-29/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3 |
InChI Key |
YVNVBCGUQRGVON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCCN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Route
A modified Hantzsch reaction could assemble the pyridine ring. For example, a three-component condensation of:
-
4-Methoxybenzaldehyde
-
Phenylacetonitrile
-
2-(Piperidin-1-yl)ethanethiol
Proposed Mechanism:
-
Knoevenagel condensation between aldehyde and acetonitrile forms an α,β-unsaturated nitrile
-
Thiol addition to the enone system
-
Cyclization and oxidation to aromatize the pyridine ring
Reaction Conditions:
| Component | Molar Ratio | Solvent | Catalyst | Temperature | Time |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 1.0 eq | Ethanol | Piperidine | Reflux | 12–18h |
| Phenylacetonitrile | 1.2 eq | ||||
| 2-(Piperidin-1-yl)ethanethiol | 1.0 eq |
Challenges:
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Late-Stage Functionalization Strategy
Installing the 4-methoxyphenyl and phenyl groups via palladium-catalyzed coupling:
Step 1: Prepare 2-chloro-4-phenyl-6-iodonicotinonitrile as a bis-electrophilic intermediate
Step 2: Sequential Suzuki couplings:
-
4-Methoxyphenylboronic acid at C6
-
Phenylboronic acid at C4
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 8–12h per coupling |
Yield Data:
| Intermediate | Isolated Yield | Purity (HPLC) |
|---|---|---|
| 2-Chloro-6-iodonicotinonitrile | 68% | 92% |
| After first coupling | 54% | 89% |
| After second coupling | 41% | 85% |
Thioether Side-Chain Installation
Nucleophilic Displacement Approach
Reaction of 2-mercaptonicotinonitrile intermediate with 1-(2-chloroethyl)piperidine:
Synthetic Protocol:
-
Generate sodium thiolate in situ using NaH in anhydrous DMF
-
Add 1-(2-chloroethyl)piperidine (1.5 eq) at 0°C
-
Warm to room temperature and stir for 6h
Critical Parameters:
-
Strict exclusion of moisture to prevent hydrolysis
-
Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity
Yield Optimization:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | DMF | 0°C → RT | 6h | 62% |
| KOtBu | THF | -78°C → RT | 12h | 48% |
| DBU | DCM | RT | 24h | 33% |
Alternative Route: One-Pot Tandem Reaction
A patent-derived methodology suggests a convergent approach using Friedel-Crafts acylation:
Key Steps:
-
Generate benzothiophene intermediate via AlCl₃-catalyzed cyclization
-
Simultaneous introduction of methoxyphenyl and piperidinylethylthio groups
Representative Conditions from Analogous Synthesis:
| Reagent | Quantity | Role |
|---|---|---|
| AlCl₃ | 10 g | Lewis acid catalyst |
| Thionyl chloride | 2.5 mL | Acid chloride formation |
| Ethanethiol | 7.5 mL | Thiol source |
| Chlorobenzene | 40 mL | Solvent |
Procedure Highlights:
-
Nitrogen atmosphere for oxygen-sensitive steps
-
Gradual temperature ramping (70–75°C initial, then cooling)
-
Sequential addition of dichloromethane and tetrahydrofuran for solubility management
Purification and Characterization
Chromatographic Methods
Recommended Stationary Phase:
-
Silica gel (230–400 mesh) with ethyl acetate/hexane gradient
Elution Profile:
| Fraction | Ethyl Acetate (%) | Hexane (%) | Target Compound Retention |
|---|---|---|---|
| 1–3 | 20 | 80 | Impurities |
| 4–6 | 35 | 65 | Product |
| 7–9 | 50 | 50 | Polar byproducts |
Spectroscopic Validation
Key NMR Signals (δ, ppm):
-
OCH₃: 3.8 (3H, s)
Mass Spec Data:
-
Calculated for C₂₆H₂₇N₃OS: 437.19
-
Observed [M+H]⁺: 438.20
Scalability Considerations and Industrial Relevance
Critical Process Parameters:
-
Solvent Recovery: Dichloromethane and THF require distillation for reuse
-
Catalyst Recycling: AlCl₃ neutralization generates significant waste (3 kg/kg product)
-
Exotherm Management: Controlled addition of ethanethiol to prevent runaway reactions
Green Chemistry Alternatives:
| Traditional Reagent | Sustainable Replacement | Benefit |
|---|---|---|
| AlCl₃ | FeCl₃-SiO₂ composite | Recyclable, lower waste |
| DMF | 2-MeTHF | Biodegradable solvent |
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Substituent Variations on the Pyridine Core
The nicotinonitrile scaffold allows for extensive modifications. Below is a comparison of key analogs based on substituent variations:
Key Observations :
- Position 6 and 4 Variations : Electron-donating groups (e.g., 4-MeOPh) at position 6 and aromatic groups (e.g., phenyl) at position 4 are common in materials science for tuning optoelectronic properties .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., pyrenyl in 8c) exhibit higher melting points (>300°C) due to enhanced π-π stacking, whereas flexible side chains (e.g., piperidin-ethylthio) may reduce crystallinity .
- Spectroscopic Data : IR and NMR profiles for analogs (e.g., 3f, 8c) confirm nitrile (ν ≈ 2216 cm⁻¹) and aromatic C–H stretching (ν ≈ 3000–3100 cm⁻¹) .
Biological Activity
The compound 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile (often referred to as a piperidine derivative) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 460.48 g/mol . The structure features a piperidine ring, which is known to influence biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study evaluated several piperidine compounds against various bacterial strains and fungi. The findings suggest that modifications on the piperidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected derivatives showed:
- Bacillus subtilis : 4.69 to 22.9 µM
- Staphylococcus aureus : 5.64 to 77.38 µM
- Escherichia coli : 2.33 to 156.47 µM
- Candida albicans : 16.69 to 78.23 µM
These results indicate that the compound may have potential applications in treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Activity
In addition to antimicrobial properties, there is evidence suggesting that this compound exhibits anti-inflammatory effects. A study on related piperidine derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Alkaloids : A comprehensive examination of monomeric alkaloids highlighted the potential of piperidine derivatives in combating infections caused by both Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity due to specific substitutions on the phenyl rings .
- Piperidine Derivative Analysis : Another study focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that electron-donating groups significantly improved antibacterial activity .
Data Table: Biological Activity Summary
| Activity Type | Tested Strains | MIC Range (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 - 22.9 | Strong inhibition observed |
| Staphylococcus aureus | 5.64 - 77.38 | Effective against resistant strains | |
| Escherichia coli | 2.33 - 156.47 | Variable efficacy based on structural modifications | |
| Antifungal | Candida albicans | 16.69 - 78.23 | Notable antifungal activity |
Q & A
What are the optimized synthetic routes for 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile, and how can reaction yields be improved?
Classification : Basic
Answer :
The synthesis typically involves multi-step reactions, starting with a pyridine or nicotinonitrile core. A validated method includes:
- Step 1 : Condensation of α,β-unsaturated ketones with malononitrile to form the nicotinonitrile backbone .
- Step 2 : Substitution at the 2-position via refluxing with a thiol-containing intermediate (e.g., 2-(piperidin-1-yl)ethanethiol) in a THF/EtOH (3:1) mixture under basic conditions (triethylamine). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >70% purity .
- Yield Optimization : Use excess amino-thiol intermediates (1.5–2.0 equiv.) and controlled reflux times (12–24 hrs). Monitor reaction progress via TLC or HPLC to minimize side products .
How can structural ambiguities in this compound be resolved using advanced characterization techniques?
Classification : Advanced
Answer :
Structural confirmation requires complementary techniques:
- X-ray Crystallography : Resolves atomic coordinates and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, dihedral angles between pyridine and substituent rings (e.g., 11.5°–43.4°) confirm non-planarity .
- NMR Spectroscopy : H and C NMR identify substituent environments. Key signals include:
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] for CHNOS: calc. 454.1945) .
What computational strategies are used to predict biological activity and target interactions?
Classification : Advanced
Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to targets (e.g., acetylcholinesterase). Focus on the thioether and piperidine moieties, which may interact with hydrophobic pockets or catalytic triads .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., IC values) .
Which analytical methods are most reliable for purity assessment and quantification?
Classification : Basic
Answer :
- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Retention time ~8.2 min at 1.0 mL/min flow .
- LC-MS : Combines separation with mass confirmation (e.g., ESI+ mode). Detect impurities <0.1% via full-scan MS.
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
How do substituent variations at the 2-position influence bioactivity?
Classification : Advanced
Answer :
- Thioether vs. Sulfonyl : Thioether groups (e.g., -(CH)-piperidine) enhance membrane permeability compared to sulfonyl analogs .
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring improves metabolic stability over pyrrolidine in hepatic microsome assays (t > 60 min) .
- Electron-Withdrawing Groups : Nitriles at the 5-position increase electrophilicity, potentially enhancing covalent binding to targets .
What strategies are effective for polymorph screening and crystallinity optimization?
Classification : Advanced
Answer :
- Solvent Evaporation : Test polar (ethanol) vs. non-polar (toluene) solvents to induce different crystal habits .
- Thermal Analysis : DSC identifies melting points and polymorph transitions (e.g., Form I melts at 215°C; Form II at 198°C).
- Slurry Conversion : Stir saturated solutions for 72 hrs to isolate the most stable polymorph .
How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?
Classification : Advanced
Answer :
- Low-Temperature Quenching : Halt reactions at 0°C to isolate intermediates (e.g., enamine adducts) .
- In Situ FTIR : Monitor carbonyl (1700 cm) or nitrile (2200 cm) bands during condensation steps.
- Trapping Agents : Use N-methylmaleimide to stabilize thiol intermediates for LC-MS identification .
How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Classification : Advanced
Answer :
- 2D NMR : HSQC and HMBC correlate ambiguous protons with carbon environments (e.g., distinguishing methoxyphenyl vs. phenyl protons) .
- Isotopic Labeling : Synthesize N- or C-labeled analogs to assign overlapping signals.
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated H NMR shifts in Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
